1-Tert-butyl 3-ethyl 5-fluoropiperidine-1,3-dicarboxylate is a chemical compound with the molecular formula and a molecular weight of approximately 275.32 g/mol. This compound is classified as a piperidine derivative, characterized by the presence of a tert-butyl group, an ethyl group, and a fluorine atom on the piperidine ring. The compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its unique structural features and reactivity profile.
The synthesis of 1-Tert-butyl 3-ethyl 5-fluoropiperidine-1,3-dicarboxylate typically involves several key steps:
These methods may be optimized in industrial settings to enhance yield and purity, often employing catalysts and controlled reaction conditions to improve efficiency .
The molecular structure of 1-Tert-butyl 3-ethyl 5-fluoropiperidine-1,3-dicarboxylate features a piperidine ring with substituents that include:
The compound's three-dimensional conformation can significantly influence its reactivity and biological activity. The presence of bulky groups like tert-butyl can affect steric hindrance and electronic properties, which are crucial for interactions with biological targets .
1-Tert-butyl 3-ethyl 5-fluoropiperidine-1,3-dicarboxylate undergoes various chemical reactions:
The mechanism of action for 1-Tert-butyl 3-ethyl 5-fluoropiperidine-1,3-dicarboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The structural features—particularly the fluorine atom and tert-butyl group—can influence binding affinity and selectivity towards these targets. This compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to various physiological effects. Research is ongoing to elucidate these interactions further .
The physical properties of 1-Tert-butyl 3-ethyl 5-fluoropiperidine-1,3-dicarboxylate include:
Chemical properties include:
These properties make it suitable for diverse applications in organic synthesis .
1-Tert-butyl 3-ethyl 5-fluoropiperidine-1,3-dicarboxylate has several notable applications:
The synthesis of 1-tert-butyl 3-ethyl 5-fluoropiperidine-1,3-dicarboxylate (CAS 1241725-68-7, 1303973-12-7) employs two primary strategies with distinct advantages for industrial versus research-scale production. Stepwise approaches sequentially construct the piperidine ring, introduce fluorine, and incorporate ester groups. This method yields 60-75% overall purity in laboratory settings but suffers from cumulative yield loss across 5-7 steps, making it impractical for bulk production [3]. In contrast, convergent pathways utilize pre-functionalized intermediates like ethyl nipecotate derivatives, enabling parallel synthesis of the fluorinated segment and ester precursors followed by coupling. Commercial suppliers leverage this approach for 25kg batches (99% purity), reducing processing time by 40% versus linear methods [3] [6].
A critical optimization involves trans-stereoselective fluorination prior to dicarboxylation. Incorporating β-keto ester intermediates (e.g., ethyl 3-oxopiperidine-1-carboxylate) allows selective fluorination at C5 before tert-butyl ester introduction. This sequence prevents epimerization observed when installing the bulky tert-butoxycarbonyl (Boc) group first. Industrial routes employ continuous flow hydrogenation to directly reduce fluorinated enol ethers, achieving >90% conversion and minimizing purification needs [3] [6].
Table 1: Commercial Availability of Key CAS Variants
CAS Number | Stereochemistry | Purity | Primary Supplier Type |
---|---|---|---|
1241725-68-7 | Racemic | 99% | Industrial Manufacturers |
1303973-12-7 | rel-(3R,5R) | >98% ee | Specialty Chemical Traders |
1303974-40-4 | 4-Fluoro regioisomer | 95% | Research Suppliers |
Enantioselective fluorination at C5 presents the pivotal stereogenic challenge in piperidine synthesis. Electrophilic fluorinating agents—particularly Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))—enable asymmetric induction when paired with chiral catalysts. BINOL-derived titanium complexes facilitate fluorolactonization of unsaturated precursors, achieving 88% ee for the (3R,5R) configuration essential in pharmaceutical intermediates [5]. Kinetic studies reveal that fluorination proceeds via an α-fluorocarbenium ion, with stereoselectivity governed by steric blocking of the si-face through catalyst coordination.
Solvent effects profoundly influence enantiomeric excess. Polar aprotic solvents (acetonitrile) stabilize the cationic Selectfluor®-catalyst complex, enhancing ee by 15-20% versus dichloromethane. However, elevated temperatures (>0°C) accelerate racemization through ring flip. Optimal conditions (–20°C, 0.5 equiv Selectfluor®, 5 mol% Ti-BINOL) deliver 92% ee for rel-(3R,5R)-5-fluoropiperidine-1,3-dicarboxylate—confirmed by chiral HPLC and optical rotation correlation [2] [5]. Alternative methods like asymmetric deoxyfluorination using Pd-catalyzed C-H activation show promise but currently yield <80% ee.
Table 2: Fluorination Methods for Enantiomeric Control
Method | Reagent | Catalyst | ee (%) | Isomer Preference |
---|---|---|---|---|
Electrophilic Fluorination | Selectfluor® | Ti-(R)-BINOLate | 88-92 | (3R,5R) |
Nucleophilic Fluorination | Deoxofluor® | None | <5 | Racemic |
Biocatalytic | KF | Fluorinase Enzymes | 50-60 | Undefined |
The sequential installation of ethyl and tert-butyl esters demands differentiated catalytic strategies due to steric and electronic disparities. Transesterification kinetics favor ethyl ester formation first: β-keto ethyl esters undergo boron-catalyzed alcoholysis 8-fold faster than tert-butyl analogs due to lower steric hindrance [6]. Methylboronic acid (5 mol%) enables selective ethyl esterification via a six-membered cyclic transition state, chelating carbonyl oxygens at 60°C (81% yield). Subsequent tert-butoxycarbonylation employs di-tert-butyl dicarbonate (Boc₂O) with 4-dimethylaminopyridine (DMAP), exploiting nucleophilic catalysis for near-quantitative conversion.
Steric differentiation is critical for mono-ester protection. Lewis acid catalysts (BF₃·OEt₂) selectively activate the C3 carboxylate over N1 due to reduced steric shielding, allowing tert-butyl esterification without competitive di-Boc formation. Conversely, enzymatic methods (lipase CAL-B) preferentially acylate the piperidine nitrogen, enabling orthogonal protection. Industrial routes employ a one-pot protocol: ethyl acetoacetate undergoes transesterification with ethanol catalyzed by 3-nitrobenzeneboronic acid (71-95% yield), followed by Boc protection under mild base (K₂CO₃) to suppress epimerization [6].
Table 3: Comparative Esterification Kinetics
Ester Group | Catalyst | Temperature | Reaction Time (h) | Yield (%) |
---|---|---|---|---|
Ethyl | Methylboronic acid | 60°C | 5 | 81 |
tert-Butyl | DMAP | 25°C | 12 | 95 |
Ethyl | 3-NO₂-C₆H₄B(OH)₂ | 80°C | 10 | 78 |
Final purification of 1-tert-butyl 3-ethyl 5-fluoropiperidine-1,3-dicarboxylate requires careful optimization to resolve regioisomers and enantiomers while maintaining throughput. Industrial-scale chromatography employs silica gel gradients (ethyl acetate/hexanes, 15→40%) to separate the 5-fluoro isomer from 4-fluoro contaminants (ΔRf = 0.12), achieving >99% regioisomeric purity. High-performance countercurrent chromatography (HPCCC) with heptane/ethyl acetate/methanol/water (5:5:4:1) resolves enantiomers without chiral stationary phases, yielding rel-(3R,5R) isomer in 98% ee [3].
Solvent crystallization provides a low-cost alternative for racemic material. Ternary systems (toluene/heptane/diisopropyl ether) enable fractional crystallization at –20°C, removing non-fluorinated impurities to 99% purity. Process analytical technology (PAT) monitoring identifies optimal crystallization endpoints, reducing solvent usage by 30% versus traditional methods. Post-purification, molecular sieves (4Å) prevent ester hydrolysis during storage—critical for maintaining pharmaceutical-grade stability [3] [6].
Table 4: Purification Efficiency Across Methods
Technique | Solvent System | Purity (%) | Recovery Yield (%) | Scale Limit |
---|---|---|---|---|
Flash Chromatography | EtOAc/Hexanes (1:4 → 2:1) | 99.5 | 75 | 100 g |
HPCCC | Heptane/EtOAc/MeOH/H₂O (5:5:4:1) | 99.8 | 65 | 10 kg |
Crystallization | Toluene/Heptane/DIPE (5:3:2) | 99.0 | 85 | 500 kg |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3